![molecular formula C25H21F2N3O2S B2972516 4-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide CAS No. 443333-51-5](/img/structure/B2972516.png)
4-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide is a useful research compound. Its molecular formula is C25H21F2N3O2S and its molecular weight is 465.52. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Theranostic Drug-Delivery Vehicles
GNF-Pf-1423 has been explored as a potential scaffold for the synthesis of theranostic agents. These are designed to combine therapeutic and diagnostic functions in a single compound, allowing real-time tracking of drug distribution and accurate dose delivery to lesions .
Tumor-Targeting Applications
The compound’s functionalization with specific ligands can target prostate-specific membrane antigen (PSMA), making it suitable for prostate cancer treatment. It shows specificity toward PSMA-expressing cells, which could lead to more effective and targeted cancer therapies .
Drug Resistance Modulation
Research indicates that GNF-Pf-1423 may play a role in modulating drug resistance, particularly in relation to antimalarial drugs that target the mitochondria. This could be crucial in developing new strategies to combat drug-resistant strains of malaria .
Mitochondrial Transport
The compound has been tagged with green fluorescent protein (GFP) to study its localization to the parasite mitochondrion, suggesting a role in mitochondrial transport. This could have implications for understanding and potentially disrupting the life cycle of parasitic organisms .
Pharmacokinetic Half-Life Extension
GNF-Pf-1423 has been modified to include an albumin-binding tag, which is reported to extend the pharmacokinetic half-life of drugs in vivo. This could enhance the duration of efficacy for various therapeutic agents .
Radiolabelling and Imaging
The compound has been used in efficient 68Ga-radiolabelling, which is essential for positron-emission tomography (PET) imaging. This application is significant for non-invasive diagnostic imaging and tracking the biodistribution of therapeutics .
Cell Cycle Arrest Induction
Loaded with potent anti-mitotic drugs, GNF-Pf-1423 has been shown to inhibit the kinesin spindle protein (KSP) and induce G2/M-phase cell cycle arrest. This could be a valuable approach in the development of anti-cancer treatments .
High Water Solubility and Functionalization
Due to its high water solubility and ease of functionalization using carboxylate chemistry, GNF-Pf-1423 serves as an excellent candidate for drug delivery systems. Its solubility enhances its compatibility with biological systems, which is a critical factor in drug design .
Mécanisme D'action
Target of Action
GNF-Pf-1423, also known as Oprea1_378850 or 4-fluoro-N-{2-[3-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide, primarily targets the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
The compound interacts with its target, pfmfr3, in a way that leads to decreased sensitivity to MMV085203 and GNF-Pf-3600 as well as other compounds that have a mitochondrial mechanism of action .
Biochemical Pathways
The affected pathways involve mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria . The compound’s action is different from the direct inhibition of cytochrome bc1 .
Pharmacokinetics
It is suggested that the compound’s physical and chemical properties might be a reason for its lack of oral efficacy .
Result of Action
The molecular and cellular effects of GNF-Pf-1423’s action involve the modulation of mitochondrial transport and drug resistance mechanisms. The compound’s action leads to decreased sensitivity to certain antimalarial compounds .
Action Environment
It is known that the compound’s action is influenced by the genetic background of the parasites .
Propriétés
IUPAC Name |
4-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O2S/c26-18-11-9-17(10-12-18)25(32)28-13-14-30-15-23(19-5-1-4-8-22(19)30)33-16-24(31)29-21-7-3-2-6-20(21)27/h1-12,15H,13-14,16H2,(H,28,32)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZALDBPTNLQWIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.